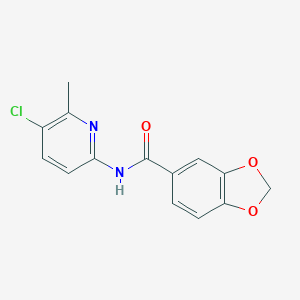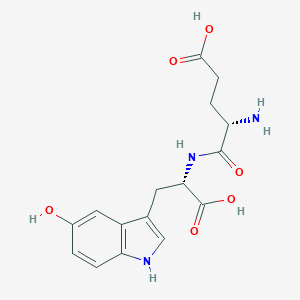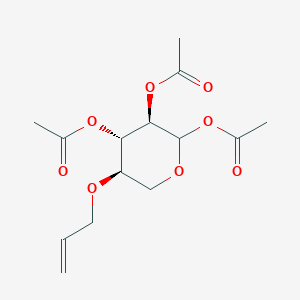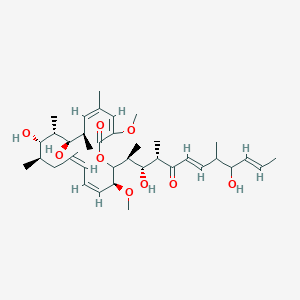
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that is widely used in scientific research. It is a selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In recent years, there has been a growing interest in the use of PARP inhibitors as a potential treatment for cancer.
Mécanisme D'action
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the inhibition of this compound enzymes. This compound enzymes are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more dependent on this compound for survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit this compound activity in vitro and in vivo, leading to the accumulation of DNA damage and cell death. This compound inhibitors have also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is its selectivity for this compound enzymes. This allows for specific inhibition of this compound activity without affecting other cellular processes. However, one limitation of this compound inhibitors is that they may not be effective in all types of cancer. This compound inhibitors are most effective in cancers with defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers.
Orientations Futures
There are several future directions for the use of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and other this compound inhibitors in cancer treatment. One direction is the development of this compound inhibitors that are more potent and selective than current inhibitors. Another direction is the investigation of this compound inhibitors in combination with other cancer therapies, such as immunotherapy. Additionally, this compound inhibitors are being investigated as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the use of this compound inhibitors in cancer treatment and other diseases holds great promise for the future of medicine.
Méthodes De Synthèse
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step is the synthesis of 5-chloro-6-methylpyridin-2-amine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired compound. The synthesis process has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied in scientific research. It is primarily used as a tool compound to study the role of this compound in DNA repair and cancer biology. This compound inhibitors have been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers. Therefore, this compound inhibitors are being investigated as a potential treatment for various types of cancer.
Propriétés
Formule moléculaire |
C14H11ClN2O3 |
|---|---|
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
Clé InChI |
TVHIYGOKPIYIHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)


